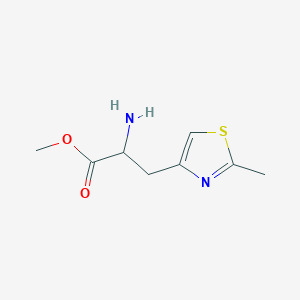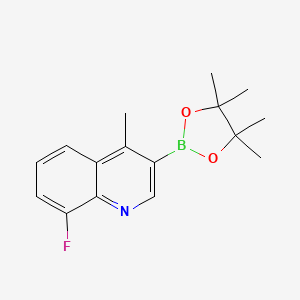
3-Ethyl-5-fluoro-2-methylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethyl-5-fluoro-2-methylaniline is an organic compound with the molecular formula C9H12FN It is a derivative of aniline, where the amino group is substituted with ethyl, fluoro, and methyl groups at different positions on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-5-fluoro-2-methylaniline can be achieved through several methods:
Nitration and Reduction: One common method involves the nitration of a precursor compound, followed by reduction to introduce the amino group.
Direct Substitution: Another method is the direct nucleophilic substitution of haloarenes at high temperatures.
Palladium-Catalyzed Amination: This method involves the use of palladium catalysts to facilitate the amination of aryl halides.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale nitration and reduction processes, utilizing specialized equipment to ensure safety and efficiency. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-Ethyl-5-fluoro-2-methylaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro compounds.
Reduction: Reduction reactions can convert nitro groups back to amino groups.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and catalysts such as aluminum chloride are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce various halogenated compounds.
Aplicaciones Científicas De Investigación
3-Ethyl-5-fluoro-2-methylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 3-Ethyl-5-fluoro-2-methylaniline exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular functions. The exact mechanism depends on the context in which the compound is used, such as its role in enzyme inhibition or activation .
Comparación Con Compuestos Similares
Similar Compounds
- 3-Ethyl-2-fluoro-5-methylaniline
- 5-Fluoro-2-methylaniline
- 3-Fluoro-2-methylaniline
Uniqueness
3-Ethyl-5-fluoro-2-methylaniline is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective .
Propiedades
Fórmula molecular |
C9H12FN |
|---|---|
Peso molecular |
153.20 g/mol |
Nombre IUPAC |
3-ethyl-5-fluoro-2-methylaniline |
InChI |
InChI=1S/C9H12FN/c1-3-7-4-8(10)5-9(11)6(7)2/h4-5H,3,11H2,1-2H3 |
Clave InChI |
OYLUEFBPFSMQOF-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C(=CC(=C1)F)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Methyl-5,8-diazaspiro[3.5]nonanedihydrochloride](/img/structure/B13627986.png)
![2-[3-cyclopropyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-4,4-difluorobutanoic acid](/img/structure/B13627998.png)

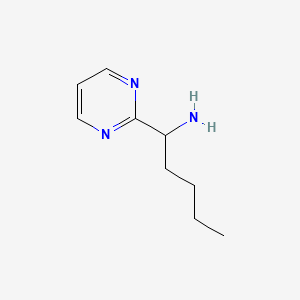
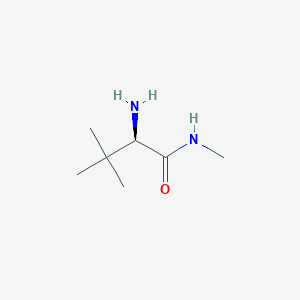
![(2-{8-Azabicyclo[3.2.1]octan-3-yl}ethyl)dipropylamine](/img/structure/B13628028.png)
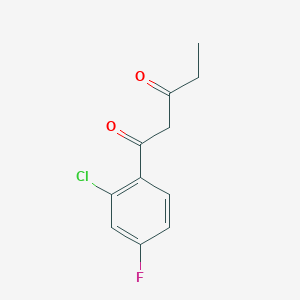
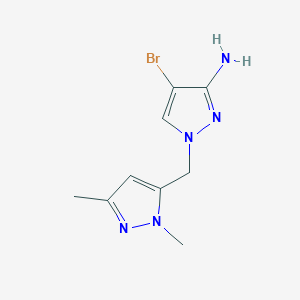

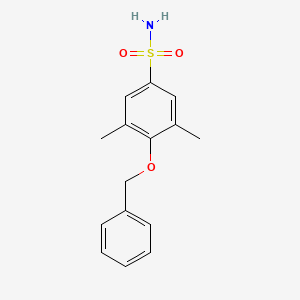
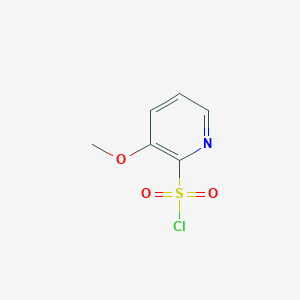
![3-(4-Bromophenoxy)-1-[(tert-butoxy)carbonyl]azetidine-3-carboxylic acid](/img/structure/B13628051.png)
